molecular formula C14H11ClN2S B11086761 N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine

N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B11086761
M. Wt: 274.8 g/mol
InChI Key: SWFHRQOZHZAPMQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine is a chemical compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the benzothiazine ring. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-chloroaniline with 2-aminobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave irradiation to accelerate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine or thiol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other benzothiazine derivatives.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating bacterial and fungal infections.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. This inhibition disrupts critical biological pathways, leading to the death of the target organisms. The exact molecular targets and pathways involved may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine is unique due to its benzothiazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4H-3,1-benzothiazin-2-amine

InChI

InChI=1S/C14H11ClN2S/c15-11-5-7-12(8-6-11)16-14-17-13-4-2-1-3-10(13)9-18-14/h1-8H,9H2,(H,16,17)

InChI Key

SWFHRQOZHZAPMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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